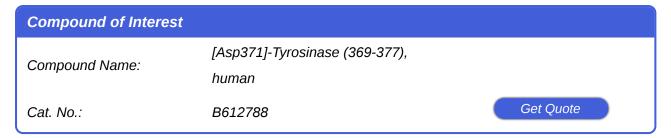


## [Asp3-71]-Tyrosinase (369-377) Peptide: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the [Asp371]-Tyrosinase (369-377) peptide, a key antigen in melanoma immunotherapy research. This document covers the peptide's sequence and structure, quantitative binding data, detailed experimental protocols for its study, and visualizations of relevant biological pathways.

## **Peptide Sequence and Structure**

The [Asp371]-Tyrosinase (369-377) peptide is a nine-amino-acid sequence derived from the human tyrosinase protein.[1][2][3] It is a post-translationally modified version of the native sequence, where the asparagine (N) at position 371 is converted to aspartic acid (D).[1][2][4] This modification is crucial for its recognition by cytotoxic T lymphocytes (CTLs).

Table 1: Peptide Sequence and Physicochemical Properties



Property	Value	Reference(s)
Sequence (Single Letter)	YMDGTMSQV	[1][5][6]
Sequence (Three Letter)	Tyr-Met-Asp-Gly-Thr-Met-Ser- Gln-Val	[5][7]
Original Sequence	YMNGTMSQV	[1][2][4]
Molecular Formula	C42H66N10O16S2	[6][7][8]
Molecular Weight	1031.16 g/mol	[1][8]
CAS Number	168650-46-2	[8]

The tyrosinase protein is a key enzyme in the melanin biosynthesis pathway.[1][2] The [Asp371]-Tyrosinase (369-377) peptide is presented on the surface of melanoma cells by the Major Histocompatibility Complex (MHC) class I molecule HLA-A\*02:01.[1][2]

## **Quantitative Data**

The binding affinity of the [Asp371]-Tyrosinase (369-377) peptide to HLA-A\*02:01 is a critical determinant of its immunogenicity. The following table summarizes available quantitative data.

Table 2: HLA-A\*02:01 Binding Affinity

Peptide	Cell Line	Assay	IC50	Reference(s)
[Asp371]- Tyrosinase (369- 377) (YMDGTMSQV)	T2 cells	Competitive Binding Assay	1.2 μg/ml	[9]
Murine Tyrosinase (369- 377) (FMDGTMSQV)	Purified HLA- A*0201	Competitive Binding Assay	Nearly identical to human peptide	[10]

## **Experimental Protocols**



This section provides detailed methodologies for key experiments used to study the [Asp371]-Tyrosinase (369-377) peptide.

## Chromium-51 (51Cr) Release Assay for Cytotoxicity

This assay measures the ability of CTLs to lyse target cells presenting the tyrosinase peptide. [11][12][13]

#### Materials:

- Target cells (e.g., T2 cells or melanoma cell lines expressing HLA-A\*02:01)
- Effector cells (CTLs specific for the [Asp371]-Tyrosinase (369-377) peptide)
- [Asp371]-Tyrosinase (369-377) peptide
- Control peptide (irrelevant peptide that binds to HLA-A\*02:01)
- Sodium Chromate (Na<sub>2</sub><sup>51</sup>CrO<sub>4</sub>)
- Complete RPMI medium with 10% Fetal Bovine Serum (FBS)
- 96-well round-bottom plates
- Gamma counter

#### Protocol:

- Target Cell Labeling:
  - 1. Resuspend target cells at a concentration of 1 x 10<sup>6</sup> cells/mL in complete RPMI medium.
  - 2. Add 100  $\mu$ Ci of  $^{51}$ Cr to the cell suspension.
  - 3. Incubate for 1-1.5 hours at 37°C, mixing gently every 15-20 minutes.
  - 4. Wash the cells three times with complete RPMI medium to remove unincorporated <sup>51</sup>Cr.



- 5. Resuspend the labeled target cells at a concentration of 1 x 10<sup>5</sup> cells/mL in complete RPMI medium.
- Peptide Pulsing:
  - Incubate the labeled target cells with the [Asp371]-Tyrosinase (369-377) peptide at a concentration of 1-10 µg/mL for 1 hour at 37°C.
  - 2. Wash the cells to remove excess peptide.
- Cytotoxicity Assay:
  - Plate 1 x 10<sup>4</sup> labeled and peptide-pulsed target cells into each well of a 96-well roundbottom plate.
  - 2. Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
  - 3. Set up control wells:
    - Spontaneous release: Target cells with medium only.
    - Maximum release: Target cells with a lysis buffer (e.g., 1% Triton X-100).
  - 4. Centrifuge the plate at 50 x g for 3 minutes to initiate cell contact.
  - 5. Incubate the plate for 4 hours at 37°C.
  - 6. Centrifuge the plate at 250 x g for 5 minutes.
  - 7. Carefully collect 50  $\mu$ L of the supernatant from each well.
  - 8. Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
- Data Analysis:
  - Calculate the percentage of specific lysis using the following formula:



## **ELISPOT Assay for IFN-y Secretion**

This assay quantifies the number of peptide-specific T cells that secrete Interferon-gamma (IFN-y) upon stimulation.[4][14][15]

#### Materials:

- PVDF-membrane 96-well ELISPOT plates
- Anti-human IFN-y capture antibody
- Biotinylated anti-human IFN-y detection antibody
- Streptavidin-alkaline phosphatase (or horseradish peroxidase)
- Substrate solution (e.g., BCIP/NBT)
- Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A\*02:01 positive donors
- [Asp371]-Tyrosinase (369-377) peptide
- Control peptides (positive and negative)
- Complete RPMI medium with 10% FBS

#### Protocol:

- Plate Coating:
  - 1. Pre-wet the ELISPOT plate with 35% ethanol for 1 minute, then wash five times with sterile water.
  - 2. Coat the wells with anti-human IFN-y capture antibody overnight at 4°C.
- Cell Stimulation:
  - 1. Wash the plate five times with sterile PBS.
  - 2. Block the wells with complete RPMI medium for 2 hours at 37°C.

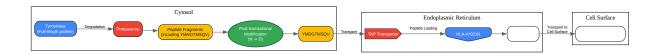


- 3. Add PBMCs (2 x 10<sup>5</sup> cells/well) to the wells.
- 4. Add the [Asp371]-Tyrosinase (369-377) peptide to the appropriate wells at a final concentration of 10  $\mu$ g/mL.
- 5. Include positive control wells (e.g., with a mitogen like PHA) and negative control wells (with an irrelevant peptide or medium alone).
- 6. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Detection and Development:
  - Wash the plate five times with PBS containing 0.05% Tween 20 (PBST).
  - 2. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
  - 3. Wash the plate five times with PBST.
  - 4. Add streptavidin-alkaline phosphatase and incubate for 1 hour at room temperature.
  - 5. Wash the plate five times with PBST.
  - 6. Add the substrate solution and incubate until spots develop (typically 5-20 minutes).
  - 7. Stop the reaction by washing with tap water.
  - 8. Allow the plate to dry completely.
- Data Analysis:
  - Count the number of spots in each well using an ELISPOT reader. Each spot represents a single IFN-y-secreting cell.

# Signaling Pathways and Experimental Workflows Antigen Processing and Presentation Pathway



The [Asp371]-Tyrosinase (369-377) peptide is generated through a complex intracellular pathway before being presented on the cell surface. This process involves the proteasome and the Transporter associated with Antigen Processing (TAP).[16]



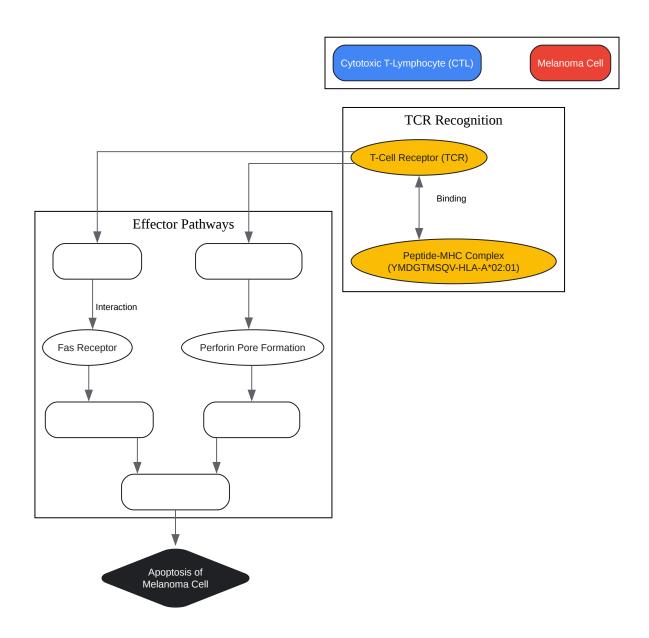
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Caption: Antigen processing and presentation of the [Asp371]-Tyrosinase (369-377) peptide.

## Cytotoxic T-Lymphocyte (CTL) Response

Upon recognition of the peptide-MHC complex on a melanoma cell, a CTL initiates a signaling cascade leading to the destruction of the target cell. This can occur through two primary pathways: the Fas/FasL pathway and the Perforin/Granzyme B pathway.[17][18]





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Caption: CTL-mediated apoptosis of a melanoma cell.



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